- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,
Cas no 956034-06-3 (furo3,2-dpyrimidine-2,4-diol)
furo3,2-dpyrimidine-2,4-diol structure
Product Name:furo3,2-dpyrimidine-2,4-diol
Numero CAS:956034-06-3
MF:C6H4N2O3
MW:152.10756111145
MDL:MFCD11520867
CID:827241
PubChem ID:11564502
Update Time:2025-05-30
furo3,2-dpyrimidine-2,4-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Furo[3,2-d]pyrimidine-2,4-diol
- 1H-furo[3,2-d]pyrimidine-2,4-dione
- furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
- furo3,2-dpyrimidine-2,4-diol
-
- MDL: MFCD11520867
- Inchi: 1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
- Chiave InChI: UEICIOHAOMRQDE-UHFFFAOYSA-N
- Sorrisi: O=C1NC2=C(OC=C2)C(=O)N1
Proprietà calcolate
- Massa esatta: 152.02200
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
Proprietà sperimentali
- PSA: 79.38000
- LogP: 0.63400
furo3,2-dpyrimidine-2,4-diol Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
furo3,2-dpyrimidine-2,4-diol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000433-5g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 5g |
$2200.00 | 2023-08-31 | |
| Alichem | A089000433-10g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 10g |
$3142.11 | 2023-08-31 | |
| Alichem | A089000433-25g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 25g |
$5366.55 | 2023-08-31 | |
| Chemenu | CM166851-1g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95%+ | 1g |
$385 | 2024-07-18 | |
| Enamine | EN300-314223-0.05g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 0.05g |
$277.0 | 2023-09-05 | |
| Enamine | EN300-314223-0.1g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 0.1g |
$413.0 | 2023-09-05 | |
| Enamine | EN300-314223-0.25g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 0.25g |
$589.0 | 2023-09-05 | |
| Enamine | EN300-314223-0.5g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 0.5g |
$929.0 | 2023-09-05 | |
| Enamine | EN300-314223-1.0g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 1.0g |
$1191.0 | 2023-07-10 | |
| Enamine | EN300-314223-2.5g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 2.5g |
$2490.0 | 2023-09-05 |
furo3,2-dpyrimidine-2,4-diol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran , Water ; 3.5 h, 70 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3.5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Riferimento
- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Riferimento
- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 40 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Riferimento
- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
Riferimento
- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane , Water
Riferimento
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Riferimento
- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Riferimento
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Riferimento
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Riferimento
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Riferimento
- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,
furo3,2-dpyrimidine-2,4-diol Raw materials
- Methyl 3-ureidofuran-2-carboxylate
- 2-Furancarboxylic acid, 3-[(aminocarbonyl)amino]-, ethyl ester
- Methyl 3-aminofuran-2-carboxylate
- Chlorosulfonyl isocyanate
furo3,2-dpyrimidine-2,4-diol Preparation Products
furo3,2-dpyrimidine-2,4-diol Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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